molecular formula C20H26N2O5 B2366448 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 1824026-93-8

5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No.: B2366448
CAS No.: 1824026-93-8
M. Wt: 374.437
InChI Key: QFOIIWWYSARUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural Features of this compound

Property Value Source
Molecular Formula C₀₂H₂₆N₂O₅
Molecular Weight 374.43 g/mol
CAS Number 1824026-93-8
Key Functional Groups Benzyl ester, tert-butyl ester

The 8-oxo group introduces a ketone moiety, which can participate in hydrogen bonding or serve as a site for further functionalization. Computational studies of analogous spiro systems reveal distorted tetrahedral geometries at the spiro carbon, contributing to unique electronic profiles.

Role of Benzyl and tert-Butyl Protecting Groups in Molecular Design

Benzyl and tert-butyl esters are widely employed in synthetic chemistry to temporarily mask carboxylic acid functionalities, enabling selective transformations.

Benzyl Esters

  • Deprotection Flexibility : Catalytic hydrogenolysis (e.g., H₂/Pd-C) cleaves benzyl esters under mild conditions, preserving acid-sensitive groups.
  • Steric Shielding : The benzyl group’s aromatic ring provides moderate steric protection, reducing unintended side reactions during multi-step syntheses.

tert-Butyl Esters

  • Acid Stability : Resistant to acidic conditions, making them ideal for reactions requiring protonation (e.g., Friedel-Crafts alkylation).
  • Bulkiness : The tert-butyl group’s three methyl branches hinder nucleophilic attacks, enhancing stability in basic environments.

Table 2: Comparative Properties of Protecting Groups

Group Deprotection Method Stability Profile Key Advantage
Benzyl H₂/Pd-C, catalytic transfer Labile to hydrogenolysis Orthogonal to tert-butyl
tert-Butyl Acidic (e.g., TFA, ZnBr₂) Stable under basic conditions Acid-resistant backbone

In this compound, these groups enable sequential deprotection strategies. For example, the benzyl ester can be selectively removed via hydrogenation without affecting the tert-butyl moiety, allowing stepwise assembly of complex molecules. This dual-protection approach is critical in peptide synthesis and heterocyclic chemistry, where regiospecific modifications are required.

The tert-butyl group’s bulk also influences crystallographic packing. In MOF analogs, bulky substituents disfavor interpenetration, creating well-defined pore architectures. Similarly, in pharmaceuticals, steric hindrance from tert-butyl groups can modulate bioavailability by reducing enzymatic degradation.

Properties

IUPAC Name

5-O-benzyl 2-O-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-19(2,3)27-17(24)21-13-20(14-21)11-16(23)9-10-22(20)18(25)26-12-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOIIWWYSARUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance

The target compound features a spirocyclic architecture with two ester groups (benzyl and tert-butyl) and a ketone moiety. This structure confers versatility in medicinal chemistry, enabling downstream modifications for drug discovery. The tert-butyl group offers steric protection for the secondary amine, while the benzyl ester facilitates selective deprotection under hydrogenolytic conditions. Such orthogonal protection is vital for sequential functionalization in multi-step syntheses.

Primary Synthetic Route from Patent Literature

Reaction Overview

The most documented synthesis, detailed in Chinese Patent CN109651368A, involves a four-step sequence starting from a precursor compound (designated compound 1 ). Key stages include:

  • Cyclization with dimethyl maleate under basic conditions.
  • Purification via silica gel chromatography.
Table 1: Reaction Conditions and Yield
Step Reactants/Catalysts Solvent Temperature Time Yield
1 Compound 1, dimethyl maleate, tetrabutylammonium iodide, KF DMSO 40°C 22 h 86%

Mechanistic Insights

The reaction employs tetrabutylammonium iodide as a phase-transfer catalyst, enhancing the nucleophilic attack of the amine on dimethyl maleate. Potassium fluoride likely acts as a mild base, deprotonating intermediates to drive cyclization. The use of DMSO, a polar aprotic solvent, stabilizes transition states and improves reaction homogeneity.

Step-by-Step Procedure and Optimization

Detailed Protocol

  • Dissolution : Compound 1 (100 g, 434.29 mmol) is dissolved in dimethyl sulfoxide (500 mL).
  • Catalyst Addition : Tetrabutylammonium iodide (160.41 g, 434.29 mmol) and potassium fluoride (126.15 g, 2.17 mol) are added.
  • Cyclization : Dimethyl maleate (312.96 g, 2.17 mol) is introduced, and the mixture is stirred at 40°C for 22 hours.
  • Workup : The reaction is quenched with water (2.5 L) and extracted with tert-butyl methyl ether.
  • Purification : Column chromatography (petroleum ether/ethyl acetate gradient) yields the product as a yellow oil.

Critical Parameters

  • Temperature Control : Elevated temperatures (40°C) accelerate cyclization but risk side reactions like ester hydrolysis.
  • Solvent Choice : DMSO’s high polarity facilitates solubility of ionic intermediates but complicates product isolation.
  • Catalyst Loading : Stoichiometric tetrabutylammonium iodide ensures efficient phase transfer but increases costs.

Alternative Methodologies and Comparative Analysis

Related Spirocyclic Syntheses

Patent CN113214290A outlines a method for 2,5-dioxa-8-azaspiro[3.5]nonane, involving chloroacetyl chloride coupling and lithium aluminum hydride reduction. While distinct from the target compound, this route highlights:

  • Cyclization Strategies : Use of chloroacetyl chloride for ring formation.
  • Reductive Steps : LiAlH4 reduces ketones to alcohols, a step absent in the primary method.

Hypothetical Modifications

  • Alternative Bases : Replacing potassium fluoride with cesium carbonate could enhance deprotonation efficiency.
  • Solvent Screening : Testing NMP or DMF might improve reaction rates or yields.

Industrial-Scale Considerations

Cost-Benefit Analysis

Factor Primary Method Proposed Alternative
Yield 86% ~80% (estimated)
Catalyst Cost High Moderate
Purification Feasibility Low High

Applications in Drug Discovery

The compound’s spirocyclic core is prevalent in kinase inhibitors and GPCR modulators. For example:

  • BTK Inhibitors : Similar diazaspiro structures are used in covalent inhibitors for autoimmune diseases.
  • Protease Targeting : The ketone moiety can be functionalized into electrophilic warheads for serine protease inhibition.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery and Development

The compound's unique spirocyclic structure makes it an interesting candidate for drug discovery. Spirocycles are known for their biological activity, and compounds like 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate can serve as lead compounds in the development of new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties. For instance, studies have shown that modifications to the spirocyclic framework can enhance potency against certain cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer proliferation presents a pathway for further exploration in preclinical studies .

Synthetic Chemistry Applications

2. Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its reactive functional groups. Its ability to participate in cycloaddition reactions allows chemists to create more complex molecular architectures.

Table: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
CycloadditionUsed in [3+2] cycloaddition strategies to synthesize heterocycles
C–H FunctionalizationLeveraged for functionalizing C–H bonds in complex organic molecules
Fragment-Based Drug DesignServes as a fragment for generating diverse libraries of bioactive compounds

3. Enzyme Inhibition Studies

Recent studies have focused on the compound's interaction with various enzymes, particularly those involved in lipid metabolism and inflammation. Inhibition of phospholipase A2 has been noted, indicating potential therapeutic uses in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogous spirocyclic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Biological Activity/Use
5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate 1824026-93-8 C₂₀H₂₆N₂O₅ 374.43 8-oxo, 5-benzyl, 2-tert-butyl esters Research intermediate; potential protease inhibition (inferred from spiro systems)
O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate 2225141-75-1 C₁₇H₂₆N₂O₇ 370.40 8-oxo, 5-ethyl, 2-tert-butyl esters, 7-nitrogen Industrial applications; no reported biological data
2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate 1445950-84-4 C₁₄H₂₃NO₅ 285.34 7-oxa (oxygen atom), 5-methyl ester Synthetic intermediate; no biological activity reported
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione Not specified C₁₁H₁₆O₄ 212.24 Bicyclic ketone, methoxy groups Antifungal activity (binding to fungal enzymes: -5.19 kcal/mol)
5-Benzyloxycarbonylamino-1-pentyl [...] (complex glycoside) Not specified C₄₇H₆₃Cl₃N₂O₁₉Si₂ 1173.53 Multiple protective groups (silyl, trichloroethoxy) Glycosylation studies; no direct therapeutic use
Key Observations:

Spiro vs. Bicyclic Systems: While the target compound has a diaza spiro system, derivatives like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione () exhibit a fused bicyclic structure with distinct antifungal activity due to ketone and methoxy groups.

Ester Substituents : The benzyl and tert-butyl esters in the target compound contrast with ethyl or methyl esters in analogs (e.g., CAS 2225141-75-1), influencing steric bulk and solubility.

Pharmacokinetic and Functional Comparisons

Lipophilicity and Drug-Likeness
  • The target compound has a logP of ~2.67, indicating moderate lipophilicity, while analogs like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione (logP ~1.5) are less lipophilic .
  • Violations of Lipinski’s Rule: Unlike some CFEA compounds (e.g., Dotriacontyl isopropyl ether with 2 violations), the target compound adheres to drug-likeness criteria (MW <500, H-bond donors/acceptors within limits) .

Biological Activity

5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS Number: 1824026-93-8) is a heterocyclic compound characterized by its unique spiro structure and significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in antibacterial and antifungal domains, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular architecture that includes both benzyl and tert-butyl groups. Its molecular formula is C20H26N2O5C_{20}H_{26}N_{2}O_{5}, and it has a molecular weight of approximately 374.44 g/mol. The presence of an oxo group and dicarboxylate functionalities contributes to its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number1824026-93-8
Molecular FormulaC20H26N2O5
Molecular Weight374.44 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of similar spirocyclic compounds possess notable antibacterial and antifungal properties. For instance, compounds derived from the diazaspiro framework demonstrated superior efficacy against various Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin .
  • Mechanism of Action : The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within microbial cells, potentially inhibiting key enzymatic pathways involved in cell wall synthesis or metabolic processes .
  • Therapeutic Potential : The unique structure allows for the exploration of this compound as a precursor in drug development aimed at treating infections related to chemokine receptors such as CCR3 and CCR5, which are implicated in diseases like HIV/AIDS .

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound.

Antimicrobial Evaluation

A recent study assessed a series of compounds similar to this diazaspiro derivative for their antimicrobial properties against various pathogens:

  • Tested Organisms : Included strains such as Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.
  • Results : The tested compounds exhibited higher antibacterial activity than traditional antibiotics, with some showing effectiveness against resistant strains .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes:

  • Targets : Kinases involved in bacterial resistance mechanisms were identified as potential targets.
  • Findings : The docking results indicated strong binding interactions, suggesting that the compound could inhibit these enzymes effectively, thereby enhancing its antimicrobial action .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons were made with structurally similar compounds:

Compound NameStructure TypeNotable Activity
5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxamideAmide derivativeModerate antibacterial activity
5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylic acidAcid derivativeEnhanced antifungal properties

Q & A

Q. What are the optimal storage conditions and solubility parameters for this compound in experimental workflows?

The compound should be stored at room temperature (RT) in a dry environment. For long-term storage, prepare stock solutions in appropriate solvents (e.g., DMSO) and aliquot into single-use vials to avoid freeze-thaw degradation. Key solubility

  • 10 mM stock solution : Dissolve 1 mg in 0.2671 mL solvent (e.g., DMSO).
  • Stability : 6 months at -80°C; 1 month at -20°C.
  • Solubility enhancement : Use sonication at 37°C for homogeneous dissolution .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical methods : Use HPLC with UV detection (λ = 254 nm) or LC-MS for purity assessment (>98% by COA).
  • Structural confirmation : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify the spirocyclic core and ester functionalities. Cross-reference spectral data with synthetic intermediates (e.g., tert-butyl-protected analogs) .

Q. What synthetic routes are reported for similar spirocyclic dicarboxylates?

While direct synthesis protocols for this compound are not fully disclosed, analogous spirocyclic systems (e.g., 2,5-diazaspiro[3.4]octane derivatives) are synthesized via:

  • Stepwise protection : Sequential tert-butyl and benzyl esterification.
  • Cyclization : Intramolecular nucleophilic attack under basic conditions (e.g., K2 _2CO3 _3/DMF) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on the spirocyclic torsion angles and ester group geometry. Validate against SHELXTL-generated Fo-Fc maps to address electron density discrepancies .

Q. What experimental strategies address contradictions in reactivity studies of the spirocyclic core?

  • Kinetic vs. thermodynamic control : Monitor ring-opening reactions (e.g., acid hydrolysis of tert-butyl esters) under varying temperatures (25–80°C) via 1H^1H-NMR.
  • Competing pathways : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in nucleophilic attacks .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding affinity to enzymes like glucanase or IL-1β.
  • Key metrics : Analyze RMSD (<2.0 Å) and hydrogen-bonding patterns over 100-ns trajectories (Figure 7 in ).

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Critical parameters : Optimize reaction stoichiometry (e.g., 1.2 eq. of tert-butyl chloroformate) and solvent polarity (e.g., THF vs. DCM).
  • Byproduct mitigation : Use column chromatography (SiO2 _2, hexane/EtOAc gradient) to separate diastereomers or hydrolyzed esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.